2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Description
2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group at position 5 and a piperidin-4-yloxy moiety linked to a 2,5-dimethoxyphenylmethyl group. This structure combines aromatic, ether, and amine functionalities, making it a candidate for studying interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-6-8-22(9-7-16)13-15-10-17(23-2)4-5-18(15)24-3/h4-5,10-12,16H,6-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBXFPPMOMJJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common approach is to first synthesize the piperidine derivative by reacting 2,5-dimethoxybenzyl chloride with piperidine under basic conditions. This intermediate is then coupled with a pyrimidine derivative through an etherification reaction, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other pyrimidine derivatives and piperidine-containing molecules. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Diversity: The target compound’s 2,5-dimethoxyphenylmethyl-piperidine moiety distinguishes it from the tetrahydrofuran-based derivative in and the pyrrolo-pyrimidinone in . This substituent may enhance lipophilicity and CNS penetration compared to more polar analogs.
- Biological Relevance: While highlights amino groups for kinase interactions, the methoxy and methyl groups in the target compound may favor serotonin or dopamine receptor binding, as seen in related CNS-active agents .
Physicochemical Properties
Table 2: Predicted Properties
| Property | Target Compound | Compound from | Compound from |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375 | ~950 | ~250 |
| LogP (Lipophilicity) | ~3.5 | ~7.2 | ~1.8 |
| Hydrogen Bond Donors/Acceptors | 1/6 | 2/12 | 3/5 |
Implications :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
